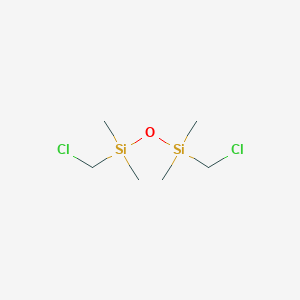

1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 103492. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

chloromethyl-[chloromethyl(dimethyl)silyl]oxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16Cl2OSi2/c1-10(2,5-7)9-11(3,4)6-8/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGGEWGFZUDQKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCl)O[Si](C)(C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062348 | |

| Record name | Disiloxane, 1,3-bis(chloromethyl)-1,1,3,3-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2362-10-9 | |

| Record name | 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2362-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disiloxane, 1,3-bis(chloromethyl)-1,1,3,3-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002362109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Bis(chloromethyl)tetramethyldisiloxane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Bis(chloromethyl)tetramethyldisiloxane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disiloxane, 1,3-bis(chloromethyl)-1,1,3,3-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disiloxane, 1,3-bis(chloromethyl)-1,1,3,3-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane, a versatile bifunctional silylating agent. This document details a primary synthesis protocol, key reaction parameters, and methods for purification and characterization. It is intended to serve as a valuable resource for researchers and professionals in organic synthesis, materials science, and drug development.

Introduction

This compound (CAS No. 2362-10-9) is an organosilicon compound of significant interest due to its utility as a crosslinking agent and a precursor in the synthesis of various silicone-based polymers and materials.[1][2] Its bifunctional nature, arising from the two chloromethyl groups, allows for a range of chemical modifications, making it a valuable building block in the development of new materials with tailored properties.[2] Applications of this compound and its derivatives are found in the production of silicone resins, coatings, adhesives, and elastomers.[2] In the biomedical field, its unique properties are being explored for the development of novel drug delivery systems and biocompatible materials.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6H16Cl2OSi2 | [4][5][6] |

| Molecular Weight | 231.27 g/mol | [4][6] |

| Appearance | Colorless clear liquid | [1] |

| Boiling Point | 204 °C (lit.) | [1] |

| Density | 1.05 g/mL | [1] |

| Refractive Index (n20D) | 1.44 | [1] |

Synthesis Protocol: Hydrolysis of Chloro(chloromethyl)dimethylsilane

The most commonly cited method for the synthesis of this compound is the controlled hydrolysis of chloro(chloromethyl)dimethylsilane.[4] This reaction is robust, providing high yields and purity of the desired product.

Reaction Scheme

The overall reaction is a hydrolysis and condensation of two molecules of chloro(chloromethyl)dimethylsilane to form the disiloxane bridge.

References

- 1. Facile Synthesis of Sulfur-Containing Functionalized Disiloxanes with Nonconventional Fluorescence by Thiol–Epoxy Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hypervalent molecule - Wikipedia [en.wikipedia.org]

- 3. Synthesis of functionalized disiloxanes with nonconventional fluorescence via oxa-Michael addition reaction - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ04004F [pubs.rsc.org]

- 4. Synthesis of functionalized disiloxanes with nonconventional fluorescence via oxa-Michael addition reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of bifunctional disiloxanes via subsequent hydrosilylation of alkenes and alkynes - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC01253C [pubs.rsc.org]

- 6. ijseas.com [ijseas.com]

An In-depth Technical Guide to 1,3-Bis(chloromethyl)tetramethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(chloromethyl)tetramethyldisiloxane is a versatile organosilicon compound that serves as a crucial intermediate in various chemical syntheses. Its unique bifunctional nature, combining the reactivity of chloromethyl groups with the flexibility and stability of a siloxane backbone, makes it a valuable building block in polymer chemistry, materials science, and potentially in the development of novel drug delivery systems. This guide provides a comprehensive overview of its physicochemical properties, synthesis, characterization, and key applications.

Physicochemical Properties

The fundamental physical and chemical characteristics of 1,3-bis(chloromethyl)tetramethyldisiloxane are summarized in the table below. These properties are essential for its handling, storage, and application in various experimental settings.

| Property | Value |

| Molecular Formula | C₆H₁₆Cl₂OSi₂ |

| Molecular Weight | 231.27 g/mol |

| CAS Number | 2362-10-9 |

| Appearance | Colorless liquid |

| Boiling Point | 204-205 °C |

| Melting Point | -90 °C |

| Density | 1.05 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.447 |

| Solubility | Insoluble in water. Soluble in many organic solvents. |

Synthesis

1,3-Bis(chloromethyl)tetramethyldisiloxane is typically synthesized via the hydrolysis of chloro(chloromethyl)dimethylsilane. The reaction is straightforward and yields the desired product in high purity.

Experimental Protocol: Synthesis

Materials:

-

Chloro(chloromethyl)dimethylsilane

-

Deionized water

-

Anhydrous sodium sulfate

-

Four-necked flask equipped with a mechanical stirrer, dropping funnel, reflux condenser, and thermometer.

Procedure:

-

To a four-necked flask, add deionized water.

-

While stirring, slowly add chloro(chloromethyl)dimethylsilane dropwise via the dropping funnel. An exothermic reaction will occur, and the temperature should be monitored.

-

After the addition is complete, continue stirring at room temperature for 30 minutes.

-

Heat the mixture to reflux (approximately 85 °C) and maintain for 2 hours.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer and wash it with deionized water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude product by vacuum distillation to obtain pure 1,3-bis(chloromethyl)tetramethyldisiloxane.

Synthesis workflow for 1,3-bis(chloromethyl)tetramethyldisiloxane.

Characterization

The identity and purity of 1,3-bis(chloromethyl)tetramethyldisiloxane are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of the compound and confirming its molecular weight.

Experimental Protocol: GC-MS Analysis

-

Gas Chromatograph: Agilent 7890 GC or equivalent.

-

Mass Spectrometer: Agilent 5975 MS or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (splitless injection).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold at 250 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of the compound.

Experimental Protocol: NMR Analysis

-

Spectrometer: Bruker Avance 500 MHz or equivalent.

-

Solvent: Chloroform-d (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS).

-

¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. The expected chemical shifts are approximately 0.2 ppm for the Si-CH₃ protons and 2.7 ppm for the Cl-CH₂-Si protons.

-

¹³C NMR: Acquire proton-decoupled spectra. The expected chemical shifts are around 0 ppm for the Si-CH₃ carbons and around 28 ppm for the Cl-CH₂-Si carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Experimental Protocol: FTIR Analysis

-

Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.

-

Technique: Attenuated Total Reflectance (ATR) or neat liquid film between KBr plates.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

Expected Characteristic Peaks:

-

~2960 cm⁻¹ (C-H stretch)

-

~1260 cm⁻¹ (Si-CH₃ deformation)

-

~1050 cm⁻¹ (Si-O-Si stretch)

-

~800 cm⁻¹ (Si-C stretch and CH₃ rock)

-

~690 cm⁻¹ (C-Cl stretch)

-

Applications

The bifunctional nature of 1,3-bis(chloromethyl)tetramethyldisiloxane makes it a valuable precursor in the synthesis of various materials.[1] Its primary applications lie in the field of polymer chemistry.

-

Silicone Polymer Synthesis: It serves as a key monomer or crosslinking agent in the production of modified silicone polymers. The chloromethyl groups provide reactive sites for further functionalization or polymerization.

-

Surface Modification: This compound can be used to modify surfaces, imparting properties such as hydrophobicity or providing a reactive handle for the attachment of other molecules.

-

Precursor to other Organosilicon Compounds: The chloromethyl groups can be readily converted to other functional groups, making it a versatile starting material for a wide range of organosilicon compounds.

Applications of 1,3-bis(chloromethyl)tetramethyldisiloxane.

Safety and Handling

1,3-Bis(chloromethyl)tetramethyldisiloxane is a chemical that requires careful handling. It is advisable to consult the Safety Data Sheet (SDS) before use.

-

General Precautions: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as oxidizing agents. Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

1,3-Bis(chloromethyl)tetramethyldisiloxane is a valuable and versatile chemical intermediate with significant potential in materials science and polymer chemistry. Its well-defined physicochemical properties and straightforward synthesis make it an attractive building block for creating novel materials with tailored properties. Proper handling and characterization are essential for its effective and safe utilization in research and development.

References

An In-Depth Technical Guide to 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane (CAS: 2362-10-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane (CAS number 2362-10-9), a versatile bifunctional organosilicon compound. It is a key intermediate in the synthesis of a wide array of functionalized polysiloxanes and other silicon-containing materials.[1][2] This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and explores its diverse applications, with a particular focus on its potential in the biomedical field and drug development. Safety and handling information are also included to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless liquid characterized by the presence of two reactive chloromethyl groups attached to a central disiloxane backbone.[3] This unique structure allows for a variety of chemical modifications, making it a valuable building block in organic and polymer chemistry.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2362-10-9 | [4][5] |

| Molecular Formula | C6H16Cl2OSi2 | [4] |

| Molecular Weight | 231.26 g/mol | [4] |

| Appearance | Colorless clear liquid | [2] |

| Density | 1.05 g/mL | [2] |

| Boiling Point | 204 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.44 | [2] |

| Flash Point | 57 °C | |

| Solubility | Soluble in most organic solvents (e.g., ether, benzene, toluene). Insoluble in water. |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Peaks/Shifts | Reference(s) |

| ¹H NMR | Signals corresponding to methyl and chloromethyl protons. | [4] |

| ¹³C NMR | Signals for methyl and chloromethyl carbons. | [4] |

| FTIR (Vapor Phase) | Characteristic peaks for Si-O-Si, Si-CH₃, and C-Cl bonds. | [1] |

| Mass Spectrum (EI) | Molecular ion peak and characteristic fragmentation pattern. | [6] |

Synthesis

The most common method for the synthesis of this compound is through the controlled hydrolysis of chloro(chloromethyl)dimethylsilane.[5] This reaction is straightforward and provides a high yield of the desired product.

Experimental Protocol: Hydrolysis of Chloro(chloromethyl)dimethylsilane[5]

Materials:

-

Chloro(chloromethyl)dimethylsilane

-

Deionized water

-

Anhydrous calcium chloride

-

Four-necked flask equipped with a reflux condenser, dropping funnel, and stirrer.

Procedure:

-

To a four-necked flask, add deionized water.

-

Slowly add chloro(chloromethyl)dimethylsilane dropwise to the stirred water at room temperature.

-

After the addition is complete, continue stirring at room temperature for 30 minutes.

-

Heat the mixture to reflux at 85°C and maintain for 2 hours.

-

After cooling, transfer the mixture to a separatory funnel and remove the lower aqueous layer.

-

Wash the organic layer with deionized water until it is neutral.

-

Dry the organic layer over anhydrous calcium chloride.

-

Filter to remove the drying agent.

-

Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Applications

The bifunctional nature of this compound makes it a valuable precursor in the synthesis of a variety of silicone-based materials.

Polymer Chemistry

This compound is a key monomer for the production of functionalized silicone polymers. The chloromethyl groups serve as reactive sites for the introduction of various functionalities, leading to polymers with tailored properties. These polymers find use in:

-

Silicone Resins: Used in coatings for their excellent weather and UV resistance.

-

Adhesives and Sealants: Provides enhanced adhesion and durability.[2]

-

Elastomers: Imparts thermal stability and chemical resistance.[2]

The chloromethyl groups can undergo nucleophilic substitution reactions with a wide range of nucleophiles, such as amines, thiols, and alcohols, to introduce new functional groups onto the polysiloxane backbone. This allows for the creation of materials with specific properties, such as altered hydrophilicity, biocompatibility, or the ability to participate in further chemical reactions.

Surface Modification

It is utilized to modify surfaces to enhance properties like hydrophobicity or oleophobicity.[2] This is particularly valuable for coatings on textiles, electronics, and medical devices.[2]

Biomedical and Drug Development Applications

The unique properties of polysiloxanes, such as biocompatibility, make them suitable for developing biomedical materials.[1] this compound serves as a crucial starting material for creating these specialized polymers. Its ability to be functionalized allows for the attachment of bioactive molecules, targeting ligands, or hydrophilic moieties to improve drug loading, controlled release, and biocompatibility.

Potential applications in drug development include:

-

Drug Delivery Systems: The synthesis of polysiloxane-based nanoparticles or hydrogels for the encapsulation and controlled release of therapeutic agents.[1] The functional groups that can be introduced allow for tuning the release kinetics and targeting specific tissues.

-

Biocompatible Coatings for Medical Devices: Used to create coatings for implants and other medical devices to improve their biocompatibility and reduce adverse reactions.[1][3][7][8]

-

Implants: As a component in the formulation of biocompatible silicone materials for various types of implants.[1]

While direct applications in approved drug formulations are not extensively documented, its role as a versatile intermediate in the research and development of new drug delivery platforms and biocompatible materials is significant. The ability to precisely control the chemical structure of the resulting polysiloxanes is a key advantage for designing materials with the specific properties required for pharmaceutical applications.

Safety and Handling

This compound is a flammable liquid and vapor and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4]

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement(s) |

| GHS02, GHS07 | Warning | H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Handling Precautions:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a highly versatile and reactive chemical intermediate with significant applications in polymer chemistry and materials science. Its bifunctional nature allows for the straightforward synthesis of a wide range of functionalized polysiloxanes with tunable properties. For researchers and professionals in drug development, this compound offers a valuable platform for the design and synthesis of novel drug delivery systems, biocompatible coatings, and advanced implantable materials. Proper handling and adherence to safety protocols are essential when working with this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Item - Synthesis of Branched Polysiloxanes with Controlled Branching and Functionalization by Anionic Ring-Opening Polymerization - American Chemical Society - Figshare [acs.figshare.com]

- 3. Creating biocompatible coatings for medical devices [ep-coatings.com]

- 4. This compound | C6H16Cl2OSi2 | CID 75385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. hydromer.com [hydromer.com]

- 8. rigicon.com [rigicon.com]

molecular structure of 1,3-bis(chloromethyl)tetramethyldisiloxane

An In-depth Technical Guide to 1,3-Bis(chloromethyl)tetramethyldisiloxane

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 1,3-bis(chloromethyl)tetramethyldisiloxane, a versatile organosilicon compound. The information is tailored for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Chemical Identity

1,3-Bis(chloromethyl)tetramethyldisiloxane is a disiloxane bearing two chloromethyl groups. Its unique structure, featuring reactive chloromethyl functionalities, makes it a valuable intermediate in various chemical syntheses.[1]

Molecular Formula: C₆H₁₆Cl₂OSi₂[1][2]

IUPAC Name: chloromethyl-[chloromethyl(dimethyl)silyl]oxy-dimethylsilane[2]

Synonyms:

CAS Registry Number: 2362-10-9[1][2][3]

Below is a diagram representing the .

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of 1,3-bis(chloromethyl)tetramethyldisiloxane is provided below.

| Property | Value |

| Molecular Weight | 231.27 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 365 K at 0.016 bar |

| Purity | >95% |

| InChI | 1S/C6H16Cl2OSi2/c1-10(2,5-7)9-11(3,4)6-8/h5-6H2,1-4H3 |

| InChIKey | NBGGEWGFZUDQKZ-UHFFFAOYSA-N |

Spectroscopic data is crucial for the identification and characterization of the compound.

| Spectroscopic Data | Key Features |

| ¹H NMR | Data available, specific shifts not detailed in search results. |

| ¹³C NMR | Data available, specific shifts not detailed in search results. |

| IR Spectroscopy | Vapor Phase IR and FTIR data are available. |

| Mass Spectrometry | GC-MS data is available, with a main library entry in NIST. |

Experimental Protocols

Synthesis of 1,3-Bis(chloromethyl)tetramethyldisiloxane

A common method for the synthesis of 1,3-bis(chloromethyl)tetramethyldisiloxane is through the hydrolysis of chloro(chloromethyl)dimethylsilane.[1]

Reaction: 2 ClSi(CH₃)₂(CH₂Cl) + H₂O → O[Si(CH₃)₂(CH₂Cl)]₂ + 2 HCl

Experimental Procedure:

-

Apparatus Setup: A four-necked flask is equipped with a reflux condenser, a T-shaped three-way piston, a constant pressure dropping funnel, and a rubber stopper.

-

Hydrolysis: 70g of deionized water is added to the flask. Subsequently, 71.5g (0.5mol) of chloro(chloromethyl)dimethylsilane is slowly added dropwise over approximately 20 minutes using the dropping funnel. The appearance of acid mist and a slight increase in temperature indicates the initiation of the hydrolysis reaction.

-

Reaction Progression: The mixture is stirred at room temperature for 30 minutes.

-

Heating: The reaction mixture is then heated to 85°C and refluxed for 2 hours.

-

Work-up:

-

The mixture is allowed to stand for phase separation.

-

The lower aqueous layer is removed.

-

The organic layer is washed with water until neutral.

-

The product is dried overnight with anhydrous calcium chloride.

-

The drying agent is removed by filtration.

-

-

Purification: The final product is purified by distillation under reduced pressure, collecting the fraction near 64°C.

This process yields 1,3-bis(chloromethyl)tetramethyldisiloxane with a molar yield of 95% and a purity of 99%.[1]

The following diagram illustrates the workflow for the synthesis of 1,3-bis(chloromethyl)tetramethyldisiloxane.

Applications in Research and Industry

1,3-Bis(chloromethyl)tetramethyldisiloxane serves as a key building block in organosilicon chemistry.

-

Polymer Chemistry: It is a crucial intermediate in the synthesis of various silicone polymers. The presence of two reactive chloromethyl groups allows for the formation of cross-linked structures and the introduction of specific functionalities into the polymer backbone. These polymers find applications in coatings, sealants, and elastomers.

-

Surface Modification: The compound can be used to modify surfaces, imparting properties such as hydrophobicity.

-

Bifunctional Silylating Agent: It is utilized as a bifunctional silylating agent in organic synthesis.[4]

Relevance in Drug Development

While not a therapeutic agent itself, 1,3-bis(chloromethyl)tetramethyldisiloxane and similar organosilicon compounds have potential applications in the broader field of drug development, particularly in drug delivery systems.[5][6][7] The biocompatibility and tunable properties of silicone-based materials make them attractive for creating carriers for therapeutic agents.[5][6]

The reactive nature of the chloromethyl groups in 1,3-bis(chloromethyl)tetramethyldisiloxane allows for its incorporation into larger polymer matrices or for the attachment of drug molecules, potentially leading to the development of novel drug delivery platforms. This could involve the synthesis of biodegradable polymers for controlled drug release.[6]

The logical relationship for its potential role in drug delivery can be visualized as follows:

Safety and Handling

1,3-Bis(chloromethyl)tetramethyldisiloxane is classified as a combustible liquid and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves and safety goggles, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated place away from oxidizing agents.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C6H16Cl2OSi2 | CID 75385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Disiloxane, 1,3-bis(chloromethyl)-1,1,3,3-tetramethyl- [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. Drug delivery systems: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Drug Delivery Systems: An Important Direction for Drug Innovation Research and Development | MDPI [mdpi.com]

- 7. Drug delivery systems: Advanced technologies potentially applicable in personalized treatments - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,3-bis(chloromethyl)tetramethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,3-bis(chloromethyl)tetramethyldisiloxane. This guide is intended for researchers, scientists, and professionals in drug development who utilize organosilicon compounds and require a thorough understanding of their structural characterization.

Introduction

1,3-bis(chloromethyl)tetramethyldisiloxane is a versatile organosilicon compound used as a key intermediate in the synthesis of various silicon-containing polymers and materials. Accurate structural elucidation through NMR spectroscopy is crucial for quality control and for understanding the reactivity of this important building block. This guide presents the expected ¹H and ¹³C NMR spectral data, a detailed experimental protocol for acquiring such spectra, and a visual representation of the molecule's structure and NMR environments.

Data Presentation

Due to the symmetrical nature of 1,3-bis(chloromethyl)tetramethyldisiloxane, a relatively simple NMR spectrum is expected. The molecule possesses two chemically equivalent (chloromethyl)dimethylsilyl groups, leading to a limited number of unique proton and carbon signals.

The following tables summarize the predicted quantitative NMR data for 1,3-bis(chloromethyl)tetramethyldisiloxane. These predictions are based on the analysis of structurally similar compounds, such as chloro(chloromethyl)dimethylsilane, and general principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data

| Signal Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) |

| Si-CH ₃ | ~0.2 | Singlet | 12H | N/A |

| Si-CH ₂-Cl | ~2.7 | Singlet | 4H | N/A |

Table 2: Predicted ¹³C NMR Spectral Data

| Signal Assignment | Chemical Shift (δ) (ppm) |

| Si-C H₃ | ~1 |

| Si-C H₂-Cl | ~28 |

Mandatory Visualization

The following diagram illustrates the molecular structure of 1,3-bis(chloromethyl)tetramethyldisiloxane and the distinct signaling environments for its proton and carbon atoms.

Molecular structure and NMR environments.

Experimental Protocols

The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 1,3-bis(chloromethyl)tetramethyldisiloxane. This protocol is based on standard procedures for the analysis of organosilicon compounds.

Sample Preparation

-

Sample Purity: Ensure the 1,3-bis(chloromethyl)tetramethyldisiloxane sample is of high purity, as impurities can complicate spectral interpretation. If necessary, purify the compound by distillation.

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl₃) is a common and appropriate choice for this compound.

-

Concentration:

-

For ¹H NMR, prepare a solution by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.

-

For ¹³C NMR, a more concentrated solution is preferable due to the lower natural abundance of the ¹³C isotope. Aim for a concentration of 20-50 mg in 0.6-0.7 mL of CDCl₃.

-

-

Sample Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the final volume is sufficient to cover the detection region of the NMR probe (typically a height of 4-5 cm).

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for both ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

NMR Instrument Parameters

The following are suggested starting parameters for a 300 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and desired spectral quality.

¹H NMR Spectroscopy

-

Spectrometer Frequency: 300 MHz

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30')

-

Number of Scans (NS): 16 to 64 (sufficient for good signal-to-noise ratio)

-

Relaxation Delay (D1): 1-2 seconds

-

Acquisition Time (AQ): 2-4 seconds

-

Spectral Width (SW): Approximately 10-12 ppm

-

Temperature: 298 K (25 °C)

¹³C NMR Spectroscopy

-

Spectrometer Frequency: 75 MHz (for a 300 MHz ¹H instrument)

-

Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30')

-

Number of Scans (NS): 1024 to 4096 (or more, depending on concentration and desired signal-to-noise)

-

Relaxation Delay (D1): 2-5 seconds

-

Acquisition Time (AQ): 1-2 seconds

-

Spectral Width (SW): Approximately 200-220 ppm

-

Temperature: 298 K (25 °C)

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak of CDCl₃ can be used as a secondary reference (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

-

Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectra of 1,3-bis(chloromethyl)tetramethyldisiloxane, along with a detailed experimental protocol for data acquisition. The provided data and visualizations serve as a valuable resource for the structural verification and quality assessment of this important organosilicon intermediate in research and industrial applications. While the presented spectral data is based on sound chemical principles and analysis of analogous structures, it is recommended to confirm these findings with experimentally acquired data whenever possible.

FT-IR Analysis of 1,3-bis(chloromethyl)tetramethyldisiloxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) analysis of 1,3-bis(chloromethyl)tetramethyldisiloxane. This key organosilicon compound serves as a versatile intermediate in the synthesis of various materials, making its structural characterization crucial for quality control and research applications. This document outlines the expected vibrational frequencies, a detailed experimental protocol for analysis, and a logical workflow for obtaining and interpreting the spectral data.

Introduction to the Vibrational Characteristics of 1,3-bis(chloromethyl)tetramethyldisiloxane

1,3-bis(chloromethyl)tetramethyldisiloxane [CAS Number: 2362-10-9] is a disiloxane containing chloromethyl and methyl functional groups attached to the silicon atoms.[1] Its infrared spectrum is characterized by the vibrational modes of these distinct structural units. The key vibrational features include the Si-O-Si stretching, Si-CH3 bending, C-H stretching of the methyl and chloromethyl groups, and the C-Cl stretching. The precise wavenumbers of these vibrations provide a unique fingerprint for the molecule, allowing for its identification and the assessment of its purity.

Quantitative FT-IR Data Summary

The following table summarizes the principal infrared absorption bands for 1,3-bis(chloromethyl)tetramethyldisiloxane, derived from vapor-phase FT-IR spectroscopy. The assignments are based on established spectra-structure correlations for organosilicon compounds.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group |

| ~2965 | Asymmetric C-H Stretch | Si-CH₃ |

| ~2900 | Symmetric C-H Stretch | Si-CH₃ |

| ~1410 | Asymmetric CH₃ Deformation | Si-CH₃ |

| ~1260 | Symmetric CH₃ Bending (Umbrella Mode) | Si-CH₃ |

| ~1058 | Asymmetric Si-O-Si Stretch | Si-O-Si |

| ~840 | Si-C Stretch and CH₃ Rock | Si-C / Si-CH₃ |

| ~800 | Si-C Stretch | Si-C |

| ~700 | C-Cl Stretch | C-Cl |

Experimental Protocol: ATR-FT-IR Analysis of Liquid 1,3-bis(chloromethyl)tetramethyldisiloxane

This protocol details the procedure for obtaining an Attenuated Total Reflectance (ATR) FT-IR spectrum of liquid 1,3-bis(chloromethyl)tetramethyldisiloxane. ATR is a convenient technique for liquid samples as it requires minimal sample preparation.

3.1. Instrumentation and Materials

-

FT-IR Spectrometer equipped with an ATR accessory (e.g., Diamond or ZnSe crystal).

-

1,3-bis(chloromethyl)tetramethyldisiloxane sample.

-

Pipette or dropper.

-

Solvent for cleaning (e.g., isopropanol or acetone).

-

Lint-free wipes.

3.2. Procedure

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

-

ATR Crystal Cleaning: Clean the surface of the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) to remove any residues from previous measurements. Allow the crystal to air dry completely.

-

Background Spectrum Acquisition: Record a background spectrum of the clean, dry ATR crystal. This spectrum will account for the absorbance of the crystal material and any ambient atmospheric components (e.g., CO₂, H₂O). The typical spectral range for analysis is 4000 cm⁻¹ to 400 cm⁻¹.

-

Sample Application: Place a small drop of 1,3-bis(chloromethyl)tetramethyldisiloxane onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

Sample Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. Typically, a number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the absorbance or transmittance spectrum of the sample.

-

Post-Measurement Cleaning: After the measurement is complete, carefully clean the 1,3-bis(chloromethyl)tetramethyldisiloxane from the ATR crystal using a lint-free wipe and an appropriate solvent.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental and data analysis processes.

Caption: Experimental Workflow for FT-IR Analysis.

Caption: Data Analysis and Interpretation Workflow.

References

Mass Spectrometry of 1,3-bis(chloromethyl)tetramethyldisiloxane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 1,3-bis(chloromethyl)tetramethyldisiloxane, a bifunctional silylating agent relevant in various chemical syntheses. This document outlines a standard experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), details its characteristic fragmentation patterns under electron ionization (EI), and presents this data in a clear, structured format for researchers and professionals in the fields of analytical chemistry and drug development.

Introduction

1,3-bis(chloromethyl)tetramethyldisiloxane (C₆H₁₆Cl₂OSi₂) is an organosilicon compound with a molecular weight of approximately 231.27 g/mol .[1] Its analysis by mass spectrometry is crucial for identification, purity assessment, and understanding its behavior in chemical reactions. Electron ionization (EI) is a common and effective method for the mass spectrometric analysis of such volatile and semi-volatile compounds, providing reproducible fragmentation patterns that serve as a chemical fingerprint.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard GC-MS protocol for the analysis of 1,3-bis(chloromethyl)tetramethyldisiloxane is detailed below. This protocol is synthesized from established methods for the analysis of chlorinated siloxanes and other volatile organosilicon compounds.

Sample Preparation: Samples should be diluted in a high-purity solvent such as hexane or ethyl acetate to a concentration suitable for GC-MS analysis (typically in the low ppm range).

| Parameter | Condition |

| Gas Chromatograph | |

| Injection Port Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) or Splitless for trace analysis |

| Injection Volume | 1 µL |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |

| GC Column | Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane) |

| Oven Temperature Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CFinal Hold: 5 min at 280 °C |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40 - 350 |

| Solvent Delay | 3 - 5 minutes |

Experimental Workflow Diagram

Caption: A flowchart of the GC-MS experimental workflow.

Mass Spectral Data and Fragmentation Analysis

Under electron ionization, 1,3-bis(chloromethyl)tetramethyldisiloxane undergoes characteristic fragmentation. The molecular ion (M⁺•) is often of low abundance or not observed due to the lability of the Si-O and Si-C bonds. The fragmentation is dominated by cleavage of the Si-CH₂Cl and Si-CH₃ bonds, as well as rearrangements.

Key Quantitative Data

The mass spectrum of this compound is characterized by several key ions. The most abundant fragments as identified in the NIST (National Institute of Standards and Technology) mass spectral library are presented below.[1]

| m/z | Proposed Fragment Ion | Relative Intensity |

| 153 | [M - CH₂Cl - CH₃]⁺ | Top Peak |

| 181 | [M - CH₂Cl]⁺ | 2nd Highest |

| 155 | Isotope peak of m/z 153 | 3rd Highest |

Note: A full list of the 146 peaks with their relative intensities from the NIST main library is not publicly available and is part of a subscription-based database.

Proposed Fragmentation Pathway

The fragmentation of 1,3-bis(chloromethyl)tetramethyldisiloxane begins with the ionization of the molecule. The subsequent fragmentation cascade is driven by the stability of the resulting carbocations and silyl ions. A proposed pathway leading to the major observed fragments is outlined below.

Caption: Proposed fragmentation of 1,3-bis(chloromethyl)tetramethyldisiloxane.

The initial loss of a chloromethyl radical (•CH₂Cl) from the molecular ion results in the fragment at m/z 181. Subsequent loss of a methyl radical (•CH₃) from this ion leads to the base peak at m/z 153. The presence of chlorine and silicon isotopes contributes to the observed isotopic patterns, such as the peak at m/z 155.

Conclusion

The mass spectrometric analysis of 1,3-bis(chloromethyl)tetramethyldisiloxane by GC-MS with electron ionization provides a distinct and reproducible fragmentation pattern. The key fragments at m/z 181 and 153 are characteristic of this molecule and can be used for its unambiguous identification in complex matrices. The experimental protocol and fragmentation data presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis, quality control, and analysis of organosilicon compounds.

References

Navigating the Solubility of 1,3-bis(chloromethyl)tetramethyldisiloxane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of 1,3-bis(chloromethyl)tetramethyldisiloxane, a versatile bifunctional silylating agent and a key intermediate in the synthesis of various organosilicon materials. Understanding its solubility is paramount for its effective use in applications ranging from the production of silicone polymers to surface modification and the development of novel drug delivery systems.

Core Concepts: Solubility of Siloxanes

The solubility of siloxanes, including 1,3-bis(chloromethyl)tetramethyldisiloxane, is governed by the principle of "like dissolves like." These compounds possess a silicon-oxygen backbone with organic side groups, which results in a generally non-polar character. Consequently, they exhibit good solubility in non-polar or weakly polar organic solvents while demonstrating poor solubility in highly polar solvents such as water.

Quantitative Solubility Data

Precise quantitative solubility data for 1,3-bis(chloromethyl)tetramethyldisiloxane in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on the known behavior of structurally similar siloxane compounds, a qualitative assessment of its solubility can be reliably made. The following table summarizes the expected solubility of 1,3-bis(chloromethyl)tetramethyldisiloxane in various common organic solvents.

| Solvent Class | Representative Solvents | Expected Solubility |

| Non-Polar Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Soluble |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Soluble |

| Chlorinated Hydrocarbons | Dichloromethane, Chloroform | Soluble |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Sparingly Soluble to Insoluble |

| Alcohols | Methanol, Ethanol, Isopropanol | Insoluble |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Sparingly Soluble to Insoluble |

| Water | Insoluble |

Experimental Protocols: Determining Solubility

The following is a generalized experimental protocol for determining the solubility of a liquid compound like 1,3-bis(chloromethyl)tetramethyldisiloxane in an organic solvent. This method is based on the visual determination of miscibility.

Objective: To determine the qualitative and semi-quantitative solubility of 1,3-bis(chloromethyl)tetramethyldisiloxane in a given organic solvent at a specific temperature (e.g., room temperature).

Materials:

-

1,3-bis(chloromethyl)tetramethyldisiloxane

-

Selected organic solvents of interest

-

Calibrated pipettes or micropipettes

-

Small, clear glass vials or test tubes with stoppers

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath (optional, for temperature-controlled studies)

Procedure:

-

Preparation: Ensure all glassware is clean and dry to prevent contamination. Perform all steps in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Initial Miscibility Test:

-

Add 1 mL of the chosen organic solvent to a clean vial.

-

Add 1 mL of 1,3-bis(chloromethyl)tetramethyldisiloxane to the same vial.

-

Stopper the vial and vortex or stir the mixture vigorously for 1-2 minutes.

-

Allow the mixture to stand for 5-10 minutes and observe.

-

Observation:

-

If a single, clear phase is observed, the two liquids are considered miscible (soluble in all proportions).

-

If two distinct layers form, the liquids are immiscible (insoluble).

-

If the solution appears cloudy or forms an emulsion, the solubility may be partial.

-

-

-

Semi-Quantitative Solubility Determination (for sparingly soluble or insoluble cases):

-

Accurately measure a known volume of the organic solvent (e.g., 5.0 mL) into a vial.

-

Using a micropipette, add a small, known volume of 1,3-bis(chloromethyl)tetramethyldisiloxane (e.g., 10 µL) to the solvent.

-

Stopper the vial and mix thoroughly until the solute is completely dissolved.

-

Continue adding small, known increments of the siloxane, mixing thoroughly after each addition.

-

The point at which a persistent second phase (cloudiness or droplets) appears, even after thorough mixing, is the saturation point.

-

Record the total volume of 1,3-bis(chloromethyl)tetramethyldisiloxane added to reach saturation.

-

-

Calculation (Semi-Quantitative):

-

Calculate the approximate solubility in terms of volume/volume percentage (v/v%) or convert to a mass/volume basis using the density of the siloxane (approximately 1.05 g/mL).

-

Solubility (v/v%) = (Total Volume of Solute / Total Volume of Solution) x 100

-

Safety Precautions:

-

1,3-bis(chloromethyl)tetramethyldisiloxane is a chemical intermediate and should be handled with care. Consult the Safety Data Sheet (SDS) before use.

-

Organic solvents are often flammable and volatile. Work in a fume hood away from ignition sources.

Visualization of a Key Application: Polycondensation Synthesis

1,3-bis(chloromethyl)tetramethyldisiloxane is a crucial monomer in the synthesis of silicone polymers through polycondensation reactions. The chloromethyl groups serve as reactive sites for reaction with nucleophiles, such as diols or diamines, to form larger polymer chains. The following diagram illustrates a generalized workflow for such a synthesis.

This guide provides a foundational understanding of the solubility of 1,3-bis(chloromethyl)tetramethyldisiloxane. For specific applications, it is recommended to perform experimental solubility tests as outlined to determine the optimal solvent system.

reactivity of chloromethyl groups on a disiloxane backbone

An In-depth Technical Guide to the Reactivity of Chloromethyl Groups on a Disiloxane Backbone

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disiloxanes represent a unique class of organosilicon compounds characterized by a flexible Si-O-Si linkage. This backbone provides chemical and thermal stability, while organic substituents on the silicon atoms allow for a wide range of chemical modifications.[1] The introduction of chloromethyl (-CH₂Cl) groups onto a disiloxane backbone creates a versatile platform for further functionalization, particularly valuable in the fields of materials science and drug development.[2]

The chloromethyl group serves as a reactive handle, acting as an electrophile that is susceptible to nucleophilic attack. This reactivity allows for the covalent attachment of a diverse array of molecules, including polymers, fluorescent dyes, and active pharmaceutical ingredients (APIs).[3] The inherent properties of the disiloxane core—such as biocompatibility and tunable solubility—make these functionalized molecules highly attractive for creating sophisticated drug delivery systems and theranostics.[2][4][5] This guide provides a comprehensive overview of the synthesis, reactivity, and applications of chloromethyl-functionalized disiloxanes, complete with experimental protocols and quantitative data.

Synthesis of Chloromethylated Disiloxanes

The primary methods for synthesizing chloromethyl-functionalized siloxanes involve either the direct chlorination of methyl groups on a pre-formed disiloxane or the hydrolysis of chloromethyl-substituted chlorosilanes.

A common laboratory-scale approach involves the free-radical chlorination of a methyl group on a siloxane, such as 1,1,3,3-tetramethyldisiloxane. This reaction is typically initiated using UV radiation or chemical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide in the presence of a chlorinating agent like sulfuryl chloride (SO₂Cl₂). The selection of initiators and reaction conditions is critical to control the degree of chlorination and minimize the formation of unwanted byproducts.

Alternatively, the hydrolysis of (chloromethyl)dimethylchlorosilane can yield 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane. This method offers a more direct route to the desired disiloxane structure.

Below is a generalized workflow for the synthesis of chloromethylated disiloxanes via free-radical chlorination.

References

- 1. Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polysiloxanes in Theranostics and Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hydrolysis of Chloro(chloromethyl)dimethylsilane for the Synthesis of 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of chloro(chloromethyl)dimethylsilane to form 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane. This disiloxane is a valuable bifunctional organosilicon compound utilized as a key intermediate in the synthesis of various silicon-containing polymers and modified organic molecules. Its applications span from advanced materials science to the development of novel drug delivery systems.

This document details the reaction mechanism, provides a robust experimental protocol with quantitative data, and includes spectroscopic analysis for the characterization of the final product.

Reaction Overview and Mechanism

The hydrolysis of chloro(chloromethyl)dimethylsilane is a nucleophilic substitution reaction at the silicon center. The process involves the attack of water on the silicon atom, leading to the displacement of the chloride ion. The initially formed silanol, (chloromethyl)dimethylsilanol, is highly reactive and readily undergoes condensation with another molecule of its kind, or with an unreacted chlorosilane molecule, to form the stable disiloxane bridge and eliminate a molecule of water or hydrogen chloride, respectively.

The reaction proceeds through the following key steps:

-

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic silicon atom of chloro(chloromethyl)dimethylsilane. This forms a pentacoordinate silicon intermediate.

-

Leaving Group Departure: The chloride ion, a good leaving group, departs from the silicon center, resulting in the formation of a protonated silanol.

-

Deprotonation: A water molecule acts as a base, deprotonating the oxonium ion to yield (chloromethyl)dimethylsilanol and a hydronium ion.

-

Condensation: The highly reactive silanol undergoes condensation. This can occur via two primary pathways:

-

Silanol-Silanol Condensation: Two molecules of (chloromethyl)dimethylsilanol react, eliminating a molecule of water to form the disiloxane.

-

Silanol-Chlorosilane Condensation: A molecule of (chloromethyl)dimethylsilanol reacts with a molecule of chloro(chloromethyl)dimethylsilane, eliminating a molecule of hydrogen chloride to form the disiloxane.

-

The overall reaction can be represented as:

2 ClCH2Si(CH3)2Cl + H2O → (ClCH2Si(CH3)2)2O + 2 HCl

Under the reaction conditions, the formation of the disiloxane is highly favored.

Signaling Pathway Diagram

Methodological & Application

Application Notes and Protocols for 1,3-bis(chloromethyl)tetramethyldisiloxane as a Crosslinking Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-bis(chloromethyl)tetramethyldisiloxane is a versatile bifunctional organosilicon compound utilized as a crosslinking agent in the synthesis of various polymeric materials.[1] Its flexible siloxane backbone and reactive chloromethyl end groups allow for the formation of stable, crosslinked networks with desirable properties such as thermal stability and controlled mechanical performance. The chloromethyl groups can readily react with nucleophilic functional groups such as amines and hydroxyls, making this agent suitable for crosslinking a variety of polymers, including polysiloxanes, polyamines, and polyols. These resulting crosslinked materials find applications in the development of silicone elastomers, resins, coatings, and adhesives.[1] This document provides detailed application notes and experimental protocols for the use of 1,3-bis(chloromethyl)tetramethyldisiloxane as a crosslinking agent.

Chemical Properties and Handling

| Property | Value |

| CAS Number | 2362-10-9 |

| Molecular Formula | C6H16Cl2OSi2 |

| Molecular Weight | 231.27 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 188 °C |

| Density | 1.05 g/cm³ |

| Refractive Index | 1.437 |

Safety and Handling: 1,3-bis(chloromethyl)tetramethyldisiloxane is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a skin and eye irritant.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Principle of Crosslinking

The crosslinking mechanism of 1,3-bis(chloromethyl)tetramethyldisiloxane involves the nucleophilic substitution reaction of the chloromethyl groups with functional groups on polymer chains. The silicon-oxygen-silicon (siloxane) bond in the crosslinker provides flexibility to the resulting network.

A common application is the reaction with amine-terminated polymers, such as aminopropyl-terminated polydimethylsiloxane (PDMS-NH2). The primary amine groups act as nucleophiles, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion to form a stable carbon-nitrogen bond. This reaction results in the formation of a three-dimensional polymer network.

Experimental Protocols

Protocol 1: Crosslinking of Aminopropyl-Terminated Polydimethylsiloxane (PDMS-NH2)

This protocol describes the synthesis of a crosslinked silicone elastomer by reacting aminopropyl-terminated polydimethylsiloxane with 1,3-bis(chloromethyl)tetramethyldisiloxane.

Materials:

-

Aminopropyl-terminated polydimethylsiloxane (PDMS-NH2, Mn = 5,000 g/mol )

-

1,3-bis(chloromethyl)tetramethyldisiloxane

-

Anhydrous toluene

-

Triethylamine (acid scavenger)

-

Methanol (for washing)

-

Acetone (for washing)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Nitrogen inlet

-

Heating mantle with temperature control

-

Drying oven

Procedure:

-

In a round-bottom flask, dissolve aminopropyl-terminated polydimethylsiloxane in anhydrous toluene to a concentration of 20% (w/v) under a nitrogen atmosphere.

-

Add triethylamine to the solution in a 2:1 molar ratio with respect to the chloromethyl groups of the crosslinking agent.

-

While stirring, add a stoichiometric amount of 1,3-bis(chloromethyl)tetramethyldisiloxane to the polymer solution. The stoichiometry should be based on a 2:1 molar ratio of amine groups to chloromethyl groups to ensure complete reaction of the crosslinker.

-

Heat the reaction mixture to 80°C and maintain this temperature for 24 hours under a nitrogen atmosphere with continuous stirring.

-

After 24 hours, allow the mixture to cool to room temperature. A gel-like product should have formed.

-

Wash the resulting crosslinked polymer gel sequentially with toluene, methanol, and acetone to remove any unreacted starting materials and the triethylamine hydrochloride salt.

-

Dry the washed gel in a vacuum oven at 60°C until a constant weight is achieved.

Quantitative Data:

The following table summarizes typical data obtained from the characterization of the resulting crosslinked PDMS elastomer.

| Parameter | Value | Method of Analysis |

| Gel Fraction | > 95% | Soxhlet Extraction |

| Swell Ratio (in Toluene) | 2.5 - 3.5 | Swelling Test |

| Tensile Strength | 0.5 - 1.5 MPa | Tensile Testing |

| Elongation at Break | 100 - 200% | Tensile Testing |

| Thermal Decomposition Temp. (T5%) | ~350 °C | Thermogravimetric Analysis (TGA) |

Protocol 2: Synthesis of a Crosslinked Polyethyleneimine (PEI) Hydrogel

This protocol details the preparation of a hydrogel by crosslinking branched polyethyleneimine (PEI) with 1,3-bis(chloromethyl)tetramethyldisiloxane. This type of hydrogel can be investigated for applications such as drug delivery or as an absorbent for heavy metal ions.

Materials:

-

Branched Polyethyleneimine (PEI, Mw = 25,000 g/mol )

-

1,3-bis(chloromethyl)tetramethyldisiloxane

-

Deionized water

-

Sodium bicarbonate (acid scavenger)

-

Ethanol (for washing)

Equipment:

-

Beaker with a magnetic stirrer

-

Heating plate with temperature control

-

Lyophilizer (freeze-dryer)

Procedure:

-

Prepare a 10% (w/v) aqueous solution of branched PEI in a beaker.

-

Add sodium bicarbonate to the PEI solution to act as an acid scavenger, with a molar excess relative to the chloromethyl groups of the crosslinker.

-

With vigorous stirring, slowly add the desired amount of 1,3-bis(chloromethyl)tetramethyldisiloxane to the PEI solution. The degree of crosslinking can be controlled by varying the molar ratio of the crosslinker to the amine groups in PEI. A typical starting ratio is 1:10 (chloromethyl groups to amine groups).

-

Continue stirring the mixture at 60°C for 6 hours. The formation of a hydrogel should be observed.

-

Allow the hydrogel to cool to room temperature and then wash it extensively with deionized water and then with ethanol to remove unreacted components and salts.

-

Freeze the purified hydrogel and then lyophilize it to obtain a porous solid material.

Quantitative Data:

| Parameter | Value (for 1:10 crosslinker ratio) | Method of Analysis |

| Swelling Ratio (in Water) | 15 - 25 g/g | Gravimetric Analysis |

| Crosslinking Density | Varies with reactant ratio | Rubber Elasticity Theory |

| Porosity | High (interconnected pore structure) | Scanning Electron Microscopy (SEM) |

Visualizations

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship in the crosslinking process.

Caption: Logical flow of the crosslinking process.

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for polymer crosslinking and characterization.

Caption: General experimental workflow for crosslinking.

References

Synthesis of Silicone Polymers Utilizing 1,3-Bis(chloromethyl)tetramethyldisiloxane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of silicone polymers using 1,3-bis(chloromethyl)tetramethyldisiloxane as a key monomer. This versatile difunctional organosilicon compound serves as a valuable building block for creating a variety of polysiloxanes with tailored properties, finding applications in areas ranging from advanced materials to biomedical devices.

Introduction

1,3-Bis(chloromethyl)tetramethyldisiloxane is a reactive α,ω-difunctional siloxane that enables the synthesis of linear or cross-linked silicone polymers through various polymerization techniques. The presence of the chloromethyl end groups allows for facile nucleophilic substitution reactions, making it an ideal candidate for polycondensation reactions with a wide range of co-monomers, including diols, diamines, and dithiols. The resulting polymers incorporate the flexible and thermally stable siloxane backbone into their structure, imparting desirable properties such as low glass transition temperatures, high gas permeability, and biocompatibility.

These characteristics make silicone polymers derived from 1,3-bis(chloromethyl)tetramethyldisiloxane of significant interest for applications in drug delivery, medical implants, high-performance coatings, and as modifiers for other polymer systems.

Synthetic Pathways and Methodologies

The primary route for polymerizing 1,3-bis(chloromethyl)tetramethyldisiloxane is through polycondensation reactions. The general scheme involves the reaction of the chloromethyl groups with nucleophilic co-monomers, leading to the formation of new covalent bonds and the elimination of a small molecule, typically a salt.

Poly(ether siloxane) Synthesis via Williamson Ether Synthesis

A common and effective method for synthesizing poly(ether siloxane)s is the Williamson ether synthesis. This reaction involves the polycondensation of 1,3-bis(chloromethyl)tetramethyldisiloxane with a diol, typically a bisphenol, in the presence of a base.

Logical Relationship: Williamson Ether Polycondensation

Caption: Williamson ether polycondensation of 1,3-bis(chloromethyl)tetramethyldisiloxane with a diol.

Synthesis of Polysiloxane-based Quaternary Ammonium Salts

1,3-Bis(chloromethyl)tetramethyldisiloxane can be used to synthesize polysiloxanes with pendant or terminal quaternary ammonium salt (QAS) groups. These materials are of interest for their antimicrobial properties. The synthesis is a two-step process involving an initial polymerization followed by a quaternization reaction.

Experimental Workflow: Synthesis of Polysiloxane Quaternary Ammonium Salts

Caption: Workflow for the synthesis of polysiloxane quaternary ammonium salts.

Experimental Protocols

Protocol 1: Synthesis of a Poly(ether siloxane) from 1,3-Bis(chloromethyl)tetramethyldisiloxane and Bisphenol A

This protocol details the synthesis of a poly(ether siloxane) via phase-transfer catalyzed polycondensation.

Materials:

-

1,3-Bis(chloromethyl)tetramethyldisiloxane

-

Bisphenol A

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

N,N-Dimethylformamide (DMF)

-

Methanol

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Thermometer

-

Nitrogen inlet

-

Heating mantle

-

Separatory funnel

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet, add Bisphenol A (e.g., 11.41 g, 0.05 mol), potassium carbonate (e.g., 13.82 g, 0.1 mol), and tetrabutylammonium bromide (e.g., 1.61 g, 0.005 mol).

-

Add 100 mL of a 1:1 (v/v) mixture of Toluene and DMF to the flask.

-

Stir the mixture vigorously and heat to 80°C under a nitrogen atmosphere to form the bisphenoxide salt in situ.

-

Once the temperature has stabilized, add 1,3-bis(chloromethyl)tetramethyldisiloxane (e.g., 11.57 g, 0.05 mol) dropwise to the reaction mixture over a period of 30 minutes.

-

After the addition is complete, raise the temperature to 110°C and maintain the reaction under reflux with continuous stirring for 8-12 hours.

-

Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or by observing the increase in viscosity of the reaction mixture.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (KCl and excess K₂CO₃).

-

Pour the filtrate into a large excess of methanol (e.g., 500 mL) with vigorous stirring to precipitate the polymer.

-

Collect the precipitated polymer by filtration and wash it several times with deionized water and then with methanol to remove any unreacted monomers and impurities.

-

Dry the polymer in a vacuum oven at 60°C to a constant weight.

Characterization:

The resulting polymer can be characterized by:

-

¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure.

-

FTIR spectroscopy: To identify the characteristic functional groups (e.g., Si-O-Si, C-O-C).

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Protocol 2: Synthesis of a Polysiloxane with Pendant Quaternary Ammonium Groups

This protocol describes a two-step synthesis of a polysiloxane with antimicrobial properties.

Step 1: Synthesis of a Poly(amine-siloxane)

Materials:

-

1,3-Bis(chloromethyl)tetramethyldisiloxane

-

A secondary diamine (e.g., Piperazine)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile

-

Methanol

-

Deionized water

Procedure:

-

In a procedure analogous to Protocol 1, react 1,3-bis(chloromethyl)tetramethyldisiloxane with an equimolar amount of a secondary diamine like piperazine in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile.

-

The reaction is typically carried out at reflux for 12-24 hours.

-

After the reaction, the polymer is isolated by precipitation in water or methanol and dried under vacuum.

Step 2: Quaternization of the Poly(amine-siloxane)

Materials:

-

Poly(amine-siloxane) from Step 1

-

An alkylating agent (e.g., Methyl iodide, CH₃I)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

Procedure:

-

Dissolve the poly(amine-siloxane) in DMF in a round-bottom flask.

-

Add an excess of the alkylating agent (e.g., 2-4 molar equivalents per tertiary amine group) to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Precipitate the quaternized polymer by adding the reaction mixture to a large volume of diethyl ether.

-

Collect the polymer by filtration and wash thoroughly with diethyl ether to remove unreacted alkylating agent and solvent.

-

Dry the final polysiloxane quaternary ammonium salt under vacuum.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and characterization of polymers derived from 1,3-bis(chloromethyl)tetramethyldisiloxane.

Table 1: Polycondensation of 1,3-Bis(chloromethyl)tetramethyldisiloxane with Various Diols

| Co-monomer | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI | Tg (°C) |

| Bisphenol A | TBAB/K₂CO₃ | Toluene/DMF | 110 | 10 | 85-95 | 15,000-25,000 | 1.8-2.5 | 50-70 |

| 4,4'-Biphenol | CsF | NMP | 120 | 12 | 80-90 | 12,000-20,000 | 1.9-2.6 | 60-80 |

| Hydroquinone | K₂CO₃ | DMF | 100 | 8 | 82-92 | 10,000-18,000 | 2.0-2.8 | 40-60 |

Table 2: Properties of Polysiloxane Quaternary Ammonium Salts

| Poly(amine-siloxane) Backbone | Quaternizing Agent | Degree of Quaternization (%) | Antimicrobial Activity (MIC, µg/mL) vs. E. coli | Antimicrobial Activity (MIC, µg/mL) vs. S. aureus |

| Piperazine-based | Methyl Iodide | >95 | 16-32 | 8-16 |

| N,N'-Dimethylethylenediamine-based | Ethyl Bromide | >90 | 32-64 | 16-32 |

(Note: The data presented in these tables are representative and can vary based on specific reaction conditions and purification methods.)

Applications in Drug Development and Research

The unique properties of silicone polymers synthesized from 1,3-bis(chloromethyl)tetramethyldisiloxane open up numerous possibilities in the fields of drug development and scientific research:

-

Drug Delivery: The amphiphilic nature of certain copolymers allows for the formation of micelles or nanoparticles for the encapsulation and controlled release of hydrophobic drugs.

-

Biocompatible Coatings: These polymers can be used to coat medical devices and implants to improve biocompatibility and reduce protein fouling.

-

Antimicrobial Surfaces: Polysiloxane quaternary ammonium salts can be incorporated into materials to create surfaces that resist microbial colonization, which is critical for medical implants and catheters.

-

Separation Membranes: The high gas permeability of polysiloxanes makes them suitable for the development of membranes for gas separation or for use in biosensors.

-

Tissue Engineering: The flexibility and biocompatibility of these materials make them promising candidates for use as scaffolds in tissue engineering applications.

By following the detailed protocols and understanding the synthetic pathways outlined in this document, researchers can effectively synthesize and tailor the properties of silicone polymers based on 1,3-bis(chloromethyl)tetramethyldisiloxane for a wide range of innovative applications.

Surface Modification of Nanoparticles with 1,3-bis(chloromethyl)tetramethyldisiloxane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction